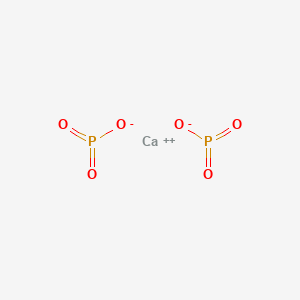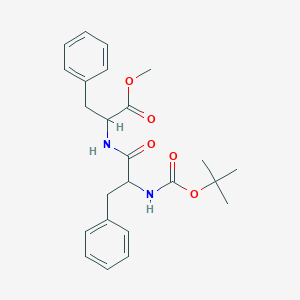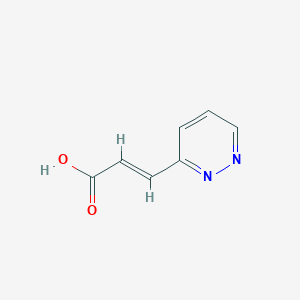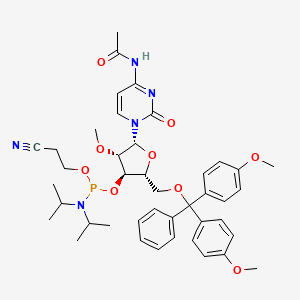
SODIUM GERMANATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium germanate is an inorganic compound with the chemical formula Na₂GeO₃. It exists as a colorless solid and is primarily used for the synthesis of other germanium compounds . This compound is structurally analogous to sodium metasilicate, consisting of polymeric GeO₃²⁻ anions made up of vertex-sharing GeO₄ tetrahedra .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium germanate can be prepared by the fusion of germanium oxide (GeO₂) with sodium hydroxide (NaOH) at high temperatures. The reaction is as follows: [ 2 \text{NaOH} + \text{GeO}_2 \rightarrow \text{Na}_2\text{GeO}_3 + \text{H}_2\text{O} ] An intermediate in this reaction is the protonated derivative sodium hydrogen germanate (NaHGeO₃), which is a water-soluble salt .
Industrial Production Methods: Industrial production of this compound typically involves the same high-temperature fusion process. The reaction conditions are carefully controlled to ensure the complete conversion of germanium oxide to this compound, with the removal of water as a byproduct .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium germanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the germanium atom is replaced by another element.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogens or other reactive elements can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Compounds where germanium is replaced by another element.
Applications De Recherche Scientifique
Sodium germanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other germanium compounds and in the study of germanium chemistry.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential use in medical treatments and as a component in pharmaceuticals.
Industry: Utilized in the production of germanium-based materials, including glasses and ceramics with specific optical and electronic properties
Mécanisme D'action
The mechanism by which sodium germanate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can influence cellular processes by interacting with enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but it is known to affect red blood cell concentration and immune system function .
Comparaison Avec Des Composés Similaires
Sodium germanate is similar to other germanates and silicates in its structure and properties. Some similar compounds include:
Sodium silicate (Na₂SiO₃): Structurally analogous to this compound, consisting of polymeric SiO₃²⁻ anions.
Potassium hexafluorogermanate (K₂GeF₆): Contains a germanium oxyanion and is used in various chemical applications.
Uniqueness: this compound is unique in its specific applications in the synthesis of germanium compounds and its potential biological activity. Its structural similarity to silicates makes it an important compound for studying the behavior of silicate minerals and their analogs .
Propriétés
Numéro CAS |
12025-20-6 |
|---|---|
Formule moléculaire |
GeNa2O3 |
Poids moléculaire |
166.62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)

![tert-butyl 4-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B1149044.png)


![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)
